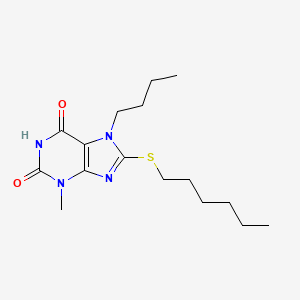

7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a butyl group at the 7th position, a hexylthio group at the 8th position, and a methyl group at the 3rd position of the purine ring.

Properties

IUPAC Name |

7-butyl-8-hexylsulfanyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-4-6-8-9-11-23-16-17-13-12(20(16)10-7-5-2)14(21)18-15(22)19(13)3/h4-11H2,1-3H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGFTTRARDALQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with a suitable purine derivative.

Alkylation: Introduction of the butyl group at the 7th position through an alkylation reaction using butyl halide and a strong base.

Thioether Formation: The hexylthio group is introduced at the 8th position via a nucleophilic substitution reaction with hexylthiol.

Methylation: The methyl group is added at the 3rd position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol group.

Substitution: The butyl and hexylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

7-butyl-8-oxo-7,8-dihydroguanosine: Another purine derivative with similar structural features.

N’-(7-Butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)formic hydrazide: A related compound with different substituents.

Uniqueness

7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural modifications. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and biochemistry.

- Molecular Formula : C15H22N4O2S

- Molecular Weight : 322.4 g/mol

- CAS Number : 313470-24-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific kinases or phosphatases that play crucial roles in cell signaling and proliferation.

- Nucleotide Interaction : As a purine derivative, it can interact with nucleic acids, potentially affecting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics.

Mechanistic Insights

The mechanism underlying its anticancer activity appears to involve:

- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through both intrinsic and extrinsic pathways.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Case Studies

- Study on MCF-7 Cells : A study conducted by Li et al. reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10 µM. The authors noted significant morphological changes indicative of apoptosis.

- In Vivo Studies : Preliminary animal studies have suggested that this compound can reduce tumor size in xenograft models when administered at therapeutic doses. Further investigations are required to establish dosage and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.